molecular formula C13H33NO6Si2 B1588413 Bis(3-trimethoxysilylpropyl)-N-methylamine CAS No. 31024-70-1

Bis(3-trimethoxysilylpropyl)-N-methylamine

Cat. No.: B1588413
CAS No.: 31024-70-1
M. Wt: 355.57 g/mol
InChI Key: WTXITWGJFPAEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-trimethoxysilylpropyl)-N-methylamine is a bis-amino silane compound with the molecular formula C12H31NO6Si2. It is commonly used as a coupling agent to promote adhesion between different materials, forming hybrid materials. The compound is known for its ability to provide coating strength to modified metal surfaces through the formation of metal-siloxane linkages .

Mechanism of Action

Target of Action

Bis(3-trimethoxysilylpropyl)-N-methylamine primarily targets the surfaces of various materials, including metals . The compound acts as a coupling agent, promoting adhesion between different materials to form a hybrid material .

Mode of Action

The interaction of this compound with its targets involves the formation of covalent bonds between the silane’s methoxy groups and the substrate’s surface . This process typically occurs through hydrolysis and condensation reactions, forming a stable Si-O-Surface bond that anchors the silane to the substrate . The amino groups in this compound can interact with various substrates or polymers through secondary forces such as hydrogen bonding or ionic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of silanol groups, which then condense with hydroxyl groups on the substrate surface, creating a strong chemical bond . This process modifies the interfacial molecular structures, leading to a more ordered structure at the interface, which correlates with improved adhesion properties .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of strong chemical bonds with the substrate, enhancement of adhesion, and modification of the interfacial molecular structure . These effects contribute to the compound’s role as a coupling agent, promoting the adhesion between different materials to form a hybrid material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can trigger the hydrolysis and condensation reactions that enable the compound to form strong bonds with the substrate . Additionally, the compound’s effectiveness as a coupling agent may be influenced by the properties of the materials it is intended to bind, including their chemical composition and surface characteristics.

Biochemical Analysis

Biochemical Properties

Bis(3-trimethoxysilylpropyl)-N-methylamine plays a significant role in biochemical reactions. The silanol groups bond with the hydroxyls present on the surface of metals which are further cured to give metal-siloxane linkages

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the surface of metals. The silanol groups in the compound bond with the hydroxyls present on the metal surface, which are further cured to give metal-siloxane linkages This process is crucial for the formation of hybrid materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-trimethoxysilylpropyl)-N-methylamine typically involves the polycondensation of bis(3-trimethoxysilylpropyl)amine in the presence of surfactants. High contents of amine groups are achieved by carrying out the synthesis without an inorganic cross-linker. The reaction conditions often include the use of dodecylamine as a template to achieve a higher surface area and narrower pore size distribution .

Industrial Production Methods: In industrial settings, the compound is produced through a sol-gel process, where tetraethyl orthosilicate (TEOS) is used as a precursor along with bis(3-trimethoxysilylpropyl)amine. The reaction is carried out in acidic media with a structural directing agent such as Pluronic P123 to form mesoporous silica materials .

Chemical Reactions Analysis

Types of Reactions: Bis(3-trimethoxysilylpropyl)-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Substitution: The trimethoxysilyl groups can undergo hydrolysis and condensation reactions to form siloxane linkages.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Substitution: Hydrolysis and condensation reactions are typically carried out in the presence of water and acidic or basic catalysts.

Major Products Formed:

Scientific Research Applications

Bis(3-trimethoxysilylpropyl)-N-methylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • N-(3-Trimethoxysilylpropyl)ethylenediamine
  • (3-Aminopropyl)trimethoxysilane
  • (3-Aminopropyl)triethoxysilane
  • N1-(3-Trimethoxysilylpropyl)diethylenetriamine

Comparison: Bis(3-trimethoxysilylpropyl)-N-methylamine is unique due to its bis-amino silane structure, which provides enhanced coating strength and adhesion properties compared to other similar compounds. The presence of two trimethoxysilyl groups allows for the formation of more stable and robust hybrid materials .

Properties

IUPAC Name

N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXITWGJFPAEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33NO6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407969
Record name Bis(3-(methylamino)propyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31024-70-1
Record name Bis(3-(methylamino)propyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-(methylamino)propyl)trimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-trimethoxysilylpropyl)-N-methylamine
Reactant of Route 2
Reactant of Route 2
Bis(3-trimethoxysilylpropyl)-N-methylamine
Reactant of Route 3
Reactant of Route 3
Bis(3-trimethoxysilylpropyl)-N-methylamine
Reactant of Route 4
Reactant of Route 4
Bis(3-trimethoxysilylpropyl)-N-methylamine
Reactant of Route 5
Reactant of Route 5
Bis(3-trimethoxysilylpropyl)-N-methylamine
Reactant of Route 6
Reactant of Route 6
Bis(3-trimethoxysilylpropyl)-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.